molecular formula C10H18O B15162923 6-Octen-2-one, 3,7-dimethyl-, (3S)- CAS No. 161512-72-7

6-Octen-2-one, 3,7-dimethyl-, (3S)-

Cat. No.: B15162923
CAS No.: 161512-72-7
M. Wt: 154.25 g/mol
InChI Key: SSAUUPMMKRJNMJ-VIFPVBQESA-N
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Description

6-Octen-2-one, 3,7-dimethyl-, (3S)-, also known as (S)-(+)-Citronellal, is an organic compound with the molecular formula C10H18O. It is a monoterpenoid and a key intermediate in the biosynthesis of several terpenes and terpenoids. This compound is known for its pleasant citrus-like aroma and is commonly found in essential oils of plants such as citronella, lemongrass, and lemon eucalyptus.

Synthetic Routes and Reaction Conditions:

    Hydrogenation of Citral: One common method for synthesizing (S)-(+)-Citronellal involves the hydrogenation of citral (3,7-dimethyl-2,6-octadienal) using a chiral catalyst. This process selectively reduces the double bonds in citral to form (S)-(+)-Citronellal.

    Isomerization of Geraniol: Another method involves the isomerization of geraniol (3,7-dimethyl-2,6-octadien-1-ol) under acidic conditions to produce (S)-(+)-Citronellal.

Industrial Production Methods: Industrial production of (S)-(+)-Citronellal typically involves the extraction of essential oils from plants followed by fractional distillation to isolate the desired compound. Additionally, biotechnological methods using engineered microorganisms to produce (S)-(+)-Citronellal from simple sugars are being explored for large-scale production.

Types of Reactions:

    Oxidation: (S)-(+)-Citronellal can undergo oxidation reactions to form citronellic acid or citronellol.

    Reduction: Reduction of (S)-(+)-Citronellal can yield dihydrocitronellal.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Acidic or basic conditions can facilitate nucleophilic substitution reactions.

Major Products:

    Oxidation: Citronellic acid, Citronellol

    Reduction: Dihydrocitronellal

    Substitution: Various substituted citronellal derivatives

Scientific Research Applications

(S)-(+)-Citronellal has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studies have shown its potential as an insect repellent and antimicrobial agent.

    Medicine: Research is being conducted on its anti-inflammatory and analgesic properties.

    Industry: It is widely used in the fragrance and flavor industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of (S)-(+)-Citronellal involves its interaction with various molecular targets and pathways:

    Insect Repellent: It acts on the olfactory receptors of insects, disrupting their ability to locate hosts.

    Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis.

    Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators.

Comparison with Similar Compounds

    Citronellol: An alcohol derivative of citronellal with similar aroma and uses.

    Geraniol: Another monoterpenoid with a rose-like scent, used in perfumery.

    Nerol: An isomer of geraniol with similar properties.

Uniqueness of (S)-(+)-Citronellal:

    Chirality: The (S)-(+)-enantiomer of citronellal has distinct olfactory properties compared to its ®-(-)-enantiomer.

    Versatility: It serves as a versatile intermediate in the synthesis of various terpenoids and has multiple applications in different fields.

Properties

CAS No.

161512-72-7

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(3S)-3,7-dimethyloct-6-en-2-one

InChI

InChI=1S/C10H18O/c1-8(2)6-5-7-9(3)10(4)11/h6,9H,5,7H2,1-4H3/t9-/m0/s1

InChI Key

SSAUUPMMKRJNMJ-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](CCC=C(C)C)C(=O)C

Canonical SMILES

CC(CCC=C(C)C)C(=O)C

Origin of Product

United States

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